molecular formula C23H27N7O3 B2955028 N-(4-morpholinophenyl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1286719-66-1

N-(4-morpholinophenyl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Cat. No. B2955028
CAS RN: 1286719-66-1
M. Wt: 449.515
InChI Key: XEIVCAHZXKUDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-morpholinophenyl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H27N7O3 and its molecular weight is 449.515. The purity is usually 95%.
BenchChem offers high-quality N-(4-morpholinophenyl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-morpholinophenyl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on this compound includes its synthesis and the exploration of its chemical properties. It has been involved in studies aimed at developing novel compounds with potential therapeutic applications. These studies often focus on the synthesis of novel heterocyclic compounds derived from or related to the core structure of "N-(4-morpholinophenyl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide" to investigate their biological activities and potential as drug candidates.

Potential Biological Activities

Although direct studies on "N-(4-morpholinophenyl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide" were not found, related research indicates interest in compounds with similar structures for their potential anti-inflammatory, analgesic, anti-hyperglycemic, and anti-angiogenic activities. These activities are investigated through various biological assays and models, including in vitro and in vivo studies. For example, compounds structurally related to the target molecule have been evaluated for their inhibitory effects on enzymes or receptors that play critical roles in disease pathways, offering insights into potential therapeutic applications.

Drug Development and Medicinal Chemistry

The compound and its derivatives are of interest in medicinal chemistry for their potential roles in drug development. This includes the design and synthesis of novel derivatives with improved pharmacokinetic profiles, enhanced biological activity, or reduced toxicity. Such research is crucial for identifying new drug candidates and understanding the structure-activity relationships that govern their biological effects.

References

  • For a detailed exploration of the synthesis and evaluation of related compounds for their potential therapeutic uses, see the work by Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020) in Molecules, which discusses the synthesis of novel compounds with anti-inflammatory and analgesic activities Molecules.

  • Additional insights into the molecular interaction of structurally related compounds with biological targets can be found in the study by Shim, J., et al. (2002) in Journal of Medicinal Chemistry, which investigates the interaction of a specific antagonist with the CB1 cannabinoid receptor Journal of Medicinal Chemistry.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c31-23(26-18-4-6-19(7-5-18)30-11-13-32-14-12-30)17-3-1-10-29(15-17)16-20-27-22(28-33-20)21-24-8-2-9-25-21/h2,4-9,17H,1,3,10-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIVCAHZXKUDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=NC=CC=N3)C(=O)NC4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinophenyl)-1-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.